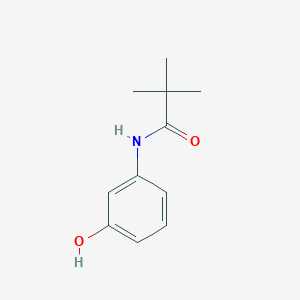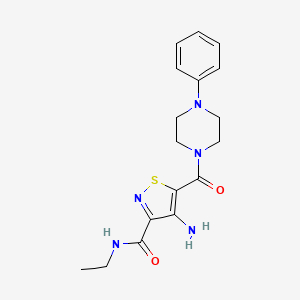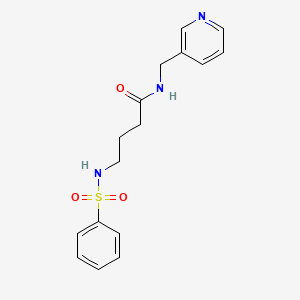
N-(3-hydroxyphenyl)pivalamide
概要
説明
N-(3-hydroxyphenyl)pivalamide: is an organic compound with the molecular formula C11H15NO2 It is a derivative of pivalamide, where the amide nitrogen is bonded to a 3-hydroxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxyphenyl)pivalamide typically involves the reaction of 3-hydroxyaniline with pivaloyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-hydroxyaniline+pivaloyl chloride→this compound+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of efficient purification techniques such as recrystallization.
化学反応の分析
Types of Reactions:
Oxidation: N-(3-hydroxyphenyl)pivalamide can undergo oxidation reactions, where the hydroxyl group is oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form N-(3-hydroxyphenyl)pivalylamine.
Substitution: The hydroxyl group can participate in substitution reactions, such as etherification or esterification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of N-(3-hydroxyphenyl)pivalylamine.
Substitution: Formation of ethers or esters.
科学的研究の応用
N-(3-hydroxyphenyl)pivalamide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of polymer coatings and other industrial applications.
作用機序
The mechanism of action of N-(3-hydroxyphenyl)pivalamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The amide group can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes.
類似化合物との比較
- N-(4-hydroxyphenyl)pivalamide
- N-(2-hydroxyphenyl)pivalamide
- N-(3-methoxyphenyl)pivalamide
Comparison:
- N-(3-hydroxyphenyl)pivalamide is unique due to the position of the hydroxyl group on the phenyl ring, which influences its reactivity and interaction with other molecules.
- N-(4-hydroxyphenyl)pivalamide and N-(2-hydroxyphenyl)pivalamide have the hydroxyl group at different positions, affecting their chemical properties and applications.
- N-(3-methoxyphenyl)pivalamide has a methoxy group instead of a hydroxyl group, leading to different reactivity and potential applications.
特性
IUPAC Name |
N-(3-hydroxyphenyl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)10(14)12-8-5-4-6-9(13)7-8/h4-7,13H,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMIOUKQLCKMHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC(=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B2819990.png)
![5-METHYL-7-[4-(TRIFLUOROMETHOXY)PHENYL]-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B2819991.png)
![2-((3-Ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2819992.png)

![3-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid](/img/structure/B2819996.png)
![Tert-butyl 2-azabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B2819997.png)
![3-{[4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]sulfonyl}benzoic acid](/img/structure/B2819998.png)


![N-(2,5-dichlorophenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2820007.png)
![2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2820008.png)
![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-fluorophenyl)acetamide](/img/structure/B2820010.png)
![4-Oxo-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2820011.png)
